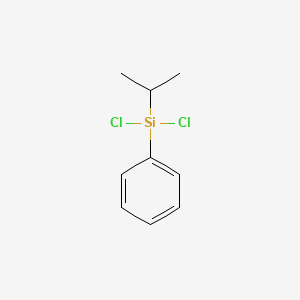
Dichloro(phenyl)(propan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(phenyl)(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a phenyl group, and a propan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(phenyl)(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with propan-2-yl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Another method involves the hydrosilylation of phenylacetylene with dichlorosilane in the presence of a platinum catalyst. This reaction is carried out under an inert atmosphere to avoid oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(phenyl)(propan-2-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Oxidation: The phenyl group can undergo oxidation reactions to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, and thiolsilanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products include phenol derivatives and silanols.
Wissenschaftliche Forschungsanwendungen
Dichloro(phenyl)(propan-2-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: It is employed in the preparation of silicon-based materials, such as siloxanes and silanes, which have applications in coatings, adhesives, and sealants.
Catalysis: this compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
Wirkmechanismus
The mechanism of action of dichloro(phenyl)(propan-2-yl)silane involves its ability to form stable bonds with various nucleophiles, making it a versatile reagent in organic synthesis. The silicon atom’s ability to form strong bonds with oxygen, nitrogen, and sulfur atoms allows for the formation of a wide range of organosilicon compounds. Additionally, the phenyl and propan-2-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the propan-2-yl group, making it less sterically hindered.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenyl and propan-2-yl group.
Uniqueness
Dichloro(phenyl)(propan-2-yl)silane is unique due to the combination of the phenyl and propan-2-yl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions. The presence of the phenyl group also enhances the compound’s stability and reactivity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
790234-74-1 |
|---|---|
Molekularformel |
C9H12Cl2Si |
Molekulargewicht |
219.18 g/mol |
IUPAC-Name |
dichloro-phenyl-propan-2-ylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
FGWXDFWPKXPWND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)[Si](C1=CC=CC=C1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


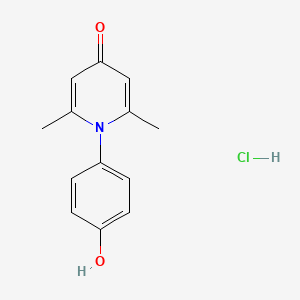
![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
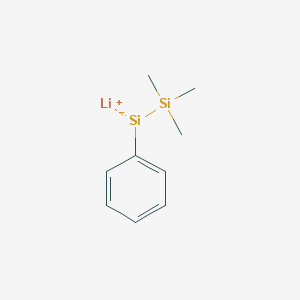
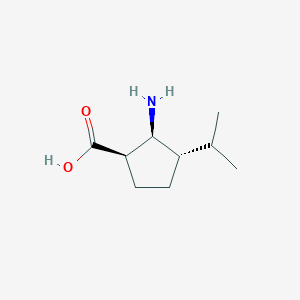
![2,7-Bis(2,2-diphenylethenyl)-9,9'-spirobi[fluorene]](/img/structure/B14229275.png)
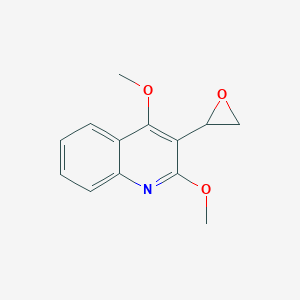
![Formamide, N-[(1S)-1-(chloromethyl)-2-methylpropyl]-](/img/structure/B14229283.png)
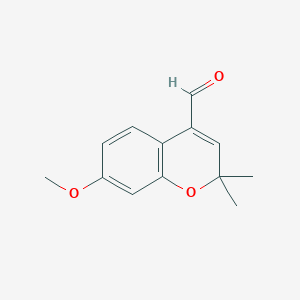
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
![Tert-butyl[(6-iodohex-4-EN-1-YL)oxy]diphenylsilane](/img/structure/B14229315.png)
